

# what is Kdo Azide and its chemical structure

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## Compound of Interest

Compound Name: *Kdo Azide*

Cat. No.: *B12407148*

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An In-depth Technical Guide to **Kdo Azide** for Researchers and Drug Development Professionals

## Introduction

8-Azido-3,8-dideoxy-D-manno-octulosonic acid, commonly known as **Kdo Azide**, is a pivotal chemical tool in the fields of glycobiology, molecular biology, and drug development.<sup>[1]</sup> It is a synthetic analogue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a naturally occurring eight-carbon sugar that is an essential component of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.<sup>[2][3][4][5]</sup>

The defining feature of **Kdo Azide** is the replacement of the hydroxyl group at the C8 position with an azide moiety. This modification is remarkably well-tolerated by the bacterial enzymatic machinery, allowing **Kdo Azide** to be metabolically incorporated into nascent LPS molecules on the bacterial cell surface. The embedded azide group then serves as a chemical handle for bioorthogonal "click" chemistry reactions, enabling the selective attachment of reporter molecules such as fluorescent dyes or affinity tags. This powerful two-step process of metabolic labeling followed by click chemistry provides a highly specific method for visualizing, tracking, and isolating Gram-negative bacteria and their LPS components for a wide range of research applications, from studying bacterial physiology to developing targeted therapeutics.

## Chemical Structure and Properties

**Kdo Azide** is a derivative of the monosaccharide Kdo. The core structure is an eight-carbon alpha-keto acid with an azide group at the terminal (C8) position.

Chemical Structure:

Caption: Chemical structure of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (**Kdo Azide**).

## Physicochemical Properties

A summary of the key quantitative data for **Kdo Azide** is presented below for easy reference.

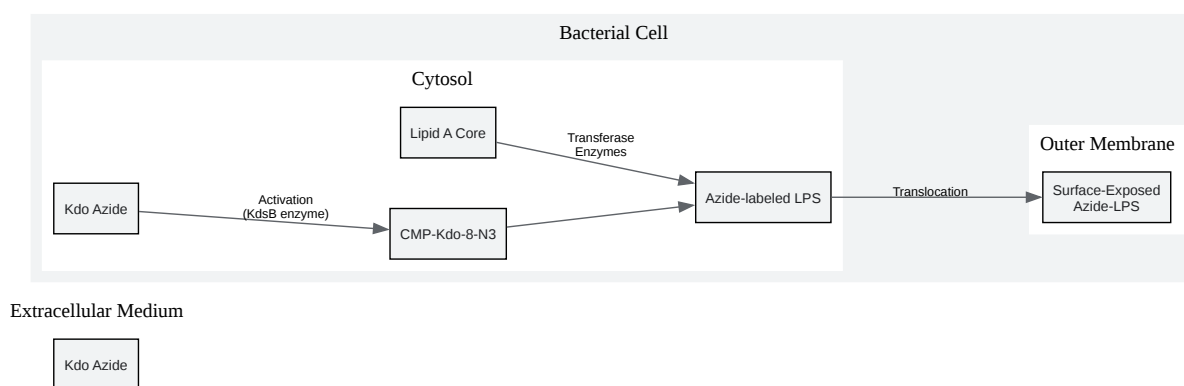
Property	Value	Reference(s)
IUPAC Name	azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid	
Synonyms	8-Azido-3,8-dideoxy-D-manno-octulosonic acid, Kdo-8-N <sub>3</sub>	
CAS Number	1380099-68-2	
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>4</sub> O <sub>7</sub>	
Molecular Weight	280.24 g/mol	
Appearance	White to light yellow solid / lyophilized powder	
Purity	>90% to ≥99% (HPLC)	
Solubility	Soluble in Water, DMSO, DMF	
Canonical SMILES	C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N	
Storage Conditions	-20°C, sealed from moisture	

## Mechanism of Action and Applications

The utility of **Kdo Azide** stems from a two-stage mechanism: metabolic incorporation into bacterial LPS followed by bioorthogonal click chemistry for detection or conjugation.

## Metabolic Labeling of Lipopolysaccharides (LPS)

Gram-negative bacteria can uptake exogenous **Kdo Azide** from their environment. Inside the bacterial cytosol, it is recognized by the same biosynthetic machinery as native Kdo. The key enzyme, CMP-Kdo synthase (KdsB), activates **Kdo Azide** by converting it to CMP-Kdo-8-N<sub>3</sub>. Subsequently, CMP-Kdo transferases incorporate this azido-modified sugar into the lipid A core, forming a modified LPS structure. This entire process effectively decorates the outer membrane of the bacterium with azide functional groups.



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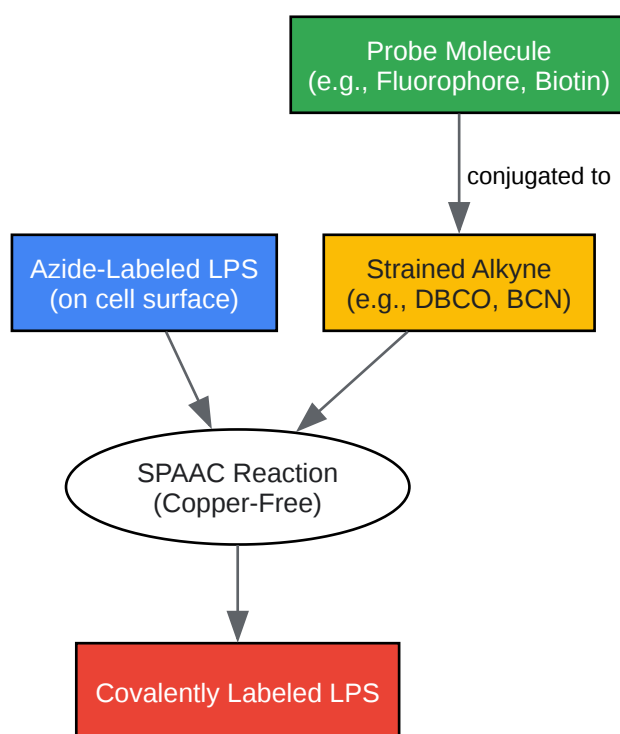
Caption: Workflow of metabolic incorporation of **Kdo Azide** into bacterial LPS.

## Bioorthogonal Click Chemistry

Once the azide groups are displayed on the cell surface, they are available for covalent ligation to probes containing a complementary functional group. This is achieved through "click" chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility.

Two primary types of click reactions are used with **Kdo Azide**:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** Reacts the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. While highly efficient, the copper catalyst can be toxic to living cells.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. This method is ideal for live-cell imaging and in vivo applications due to its bioorthogonality and lack of cytotoxicity.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a cell surface.

## Experimental Protocols

The following sections provide generalized methodologies for the synthesis of **Kdo Azide** and its use in a typical metabolic labeling experiment. These protocols are derived from published literature and should be adapted and optimized for specific experimental contexts.

## Chemical Synthesis of Kdo Azide (Kdo-8-N<sub>3</sub>)

The synthesis of **Kdo Azide** is a multi-step process that starts from D-arabinose and involves the key intermediate 5-azido-5-deoxy-D-arabinose.

Protocol Outline:

- Synthesis of 5-azido-5-deoxy-D-arabinose (Ara-5-N<sub>3</sub>):
  - Protect the anomeric carbon of D-arabinose by converting it to a methyl acetal (e.g., using 0.18 N HCl in MeOH). This step helps to lock the sugar in its furanose conformation.
  - Selectively iodinate the primary alcohol at the C5 position (e.g., using iodine, imidazole, and triphenylphosphine in THF).
  - Displace the iodide with an azide group by reacting with sodium azide (NaN<sub>3</sub>) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80°C).
  - Hydrolyze the acetal protecting group (e.g., using Amberlite-H<sup>+</sup> resin in water) to yield Ara-5-N<sub>3</sub>.
- Aldol Reaction and Decarboxylation:
  - Perform an aldol reaction between the synthesized Ara-5-N<sub>3</sub> and oxaloacetate in an aqueous basic solution (e.g., pH 12 with NaOH).
  - Induce decarboxylation of the resulting intermediate to form **Kdo Azide**. This is typically achieved by adding a divalent metal catalyst like Nickel(II) chloride (NiCl<sub>2</sub>) and heating at a controlled pH (e.g., pH 5, 50°C).
- Purification:
  - Purify the final **Kdo Azide** product using appropriate chromatographic techniques, such as anion-exchange chromatography.

## Metabolic Labeling and Fluorescence Microscopy of *E. coli*

This protocol describes the labeling of E. coli LPS with **Kdo Azide** and subsequent visualization using SPAAC click chemistry.

Materials:

- E. coli strain (e.g., BW25113)
- Growth medium (e.g., LB or M9 minimal media)
- **Kdo Azide** stock solution (e.g., 50 mM in sterile water or DMSO)
- DBCO-conjugated fluorophore (e.g., DBCO-488) stock solution
- Phosphate-buffered saline (PBS)

Protocol:

- Bacterial Culture Preparation: Inoculate the desired E. coli strain into fresh growth medium and grow to the early or mid-logarithmic phase ( $OD_{600} \approx 0.2-0.5$ ).
- Metabolic Labeling:
  - Add **Kdo Azide** to the bacterial culture to a final concentration of 1-5 mM.
  - As a negative control, prepare a parallel culture without **Kdo Azide**.
  - Continue to incubate the cultures under normal growth conditions for a period of several hours to allow for incorporation of the azide sugar into the LPS.
- Cell Harvesting and Washing:
  - Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
  - Discard the supernatant and wash the cell pellet twice with cold PBS to remove unincorporated **Kdo Azide** and media components.
- Click Chemistry Reaction (SPAAC):
  - Resuspend the washed cell pellets in PBS.

- Add the DBCO-fluorophore to a final concentration of 25-100  $\mu$ M.
- Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light.
- Final Washing and Imaging:
  - Wash the cells twice with PBS to remove unreacted fluorophore.
  - Resuspend the final cell pellet in a small volume of PBS.
  - Mount the cells on a microscope slide and visualize using fluorescence microscopy with the appropriate filter set for the chosen fluorophore. A strong fluorescent signal localized to the cell periphery is indicative of successful LPS labeling.

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